6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione
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Description
Scientific Research Applications
Herbicidal Activity and Synthesis
Synthesis and Herbicidal Activity : A study explored the synthesis of compounds structurally related to flumioxazin, including 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, for their herbicidal activity. These compounds were found to inhibit protoporphyrinogen oxidase, demonstrating potential as broad-spectrum herbicides with high efficacy and safety to crops. One compound, in particular, showed commercial levels of activity comparable to other herbicides in this class and was safe to various crops at certain application rates (Huang et al., 2005).
Crystal Structure Analysis : The crystal structure of flumioxazin was determined, providing insights into the molecular interactions that may underlie its herbicidal activity. This study contributes to understanding the structural basis of the herbicidal function of benzoxazine dione derivatives (Park et al., 2015).
Antimycobacterial Applications
- Antimycobacterial Agents : Research has identified benzoxazine dione derivatives as promising antimycobacterial agents. A series of compounds, including those related to 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, exhibited in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains, highlighting their potential in treating tuberculosis and related infections (Waisser et al., 2000).
Chemical Synthesis and Molecular Properties
Novel Synthesis Methods : Innovative methods for synthesizing benzoxazine dione derivatives, including 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, have been developed to improve the efficiency and yield of these compounds. These methods facilitate the production of herbicides and potential pharmaceutical agents (Hai, 2007).
Luminescent Properties and Electron Transfer : Studies on related compounds, such as naphthalimide derivatives with piperazine substituents, have explored their luminescent properties and photo-induced electron transfer. These investigations contribute to a broader understanding of the molecular properties of benzoxazine diones and their potential applications in materials science (Gan et al., 2003).
properties
IUPAC Name |
6-fluoro-1,3-benzoxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGAPWSWRLDIMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602328 |
Source
|
Record name | 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione | |
CAS RN |
134792-45-3 |
Source
|
Record name | 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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